3-Fluoro-4-hydroxy-5-methylbenzoic acid
Description
3-Fluoro-4-hydroxy-5-methylbenzoic acid (CAS No. 860296-12-4) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₇FO₃. Its structure features a benzoic acid backbone substituted with a fluorine atom at position 3, a hydroxyl group at position 4, and a methyl group at position 5. This unique substitution pattern confers distinct electronic, steric, and solubility properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances electronegativity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding and acidity.
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-4-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
RUIQTJCKSUQPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methoxymethoxy Protection-Deprotection Strategy
A patent by Hagiwara et al. (US20060089392A1) outlines a route starting from 3-fluoro-4-methoxymethoxy-5-methylbenzoic acid methyl ester . The methoxymethoxy (MOM) group acts as a temporary protective moiety for the hydroxyl group during intermediate synthesis. Deprotection is achieved under acidic conditions (e.g., HCl in methanol), cleaving the MOM group to yield the free hydroxyl functionality. This method avoids side reactions at the phenolic oxygen, achieving a final purity >95%.
Reaction Scheme:
-
MOM Protection:
-
Substrate: 3-Fluoro-5-methylbenzoic acid
-
Reagent: Chloromethyl methyl ether (MOM-Cl), base (e.g., K₂CO₃)
-
Conditions: 0–25°C, 2–4 hours
-
-
Methyl Esterification:
-
Deprotection:
Bromination-Cyanidation-Hydrolysis Sequence
Adapted from a Chinese patent (CN101020628A), this method introduces fluorine and hydroxyl groups through sequential halogenation and hydrolysis. Although originally designed for 2,4-difluoro-3-hydroxybenzoic acid, the protocol is modifiable for the target compound by adjusting starting materials.
Key Steps:
-
Bromination:
-
Substrate: 3-Fluoro-5-methylbenzoic acid
-
Reagent: N-Bromosuccinimide (NBS) in DMF
-
Conditions: 20–40°C, 2 hours
-
Intermediate: 3-Bromo-5-fluoro-4-hydroxy-5-methylbenzoic acid
-
-
Cyanidation:
-
Reagent: CuCN in DMF
-
Temperature: 120°C, 3 hours
-
Intermediate: 3-Cyano-5-fluoro-4-hydroxy-5-methylbenzoic acid
-
-
Hydrolysis:
Suzuki-Miyaura Cross-Coupling for Aromatic Ring Assembly
Boronic Acid Coupling Protocol
A synthesis route for 3-(4-fluorophenyl)benzoic acid (ChemicalBook) employs Suzuki coupling to construct the aromatic core. Adapting this for 3-fluoro-4-hydroxy-5-methylbenzoic acid requires a boronic acid precursor with pre-installed methyl and hydroxyl groups.
Optimized Conditions:
-
Boronic Acid: 4-Hydroxy-5-methyl-3-fluorophenylboronic acid
-
Catalyst: Pd(EDTA) (10 mol%)
-
Base: Na₂CO₃
-
Solvent: H₂O/EtOAc biphasic system
-
Temperature: 100°C, 5 hours
Advantages:
-
Tolerance for hydroxyl groups without protection due to aqueous conditions.
-
Scalable to multi-gram quantities with minimal palladium residue (<10 ppm).
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
Cost and Scalability
-
MOM Protection: Low cost (~$0.50/g for MOM-Cl) but requires anhydrous conditions, limiting industrial scalability.
-
Bromination-Hydrolysis: Moderate cost (~$1.20/g for NBS); scalable with continuous flow systems.
-
Suzuki Coupling: High catalyst cost (~$2.00/g for Pd(EDTA)) but optimal for high-value pharmaceuticals.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Introducing fluorine and methyl groups at specific positions demands careful control. Directed ortho-metalation (DoM) using directing groups (e.g., carboxylic acids) improves regioselectivity:
Hydroxyl Group Stability
The phenolic hydroxyl group is prone to oxidation during synthesis. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Fluoro-4-oxo-5-methylbenzoic acid.
Reduction: 3-Fluoro-4-hydroxy-5-methylbenzyl alcohol.
Substitution: 3-Methoxy-4-hydroxy-5-methylbenzoic acid (if fluorine is substituted with methoxy group).
Scientific Research Applications
3-Fluoro-4-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-hydroxy-5-methylbenzoic acid depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare 3-fluoro-4-hydroxy-5-methylbenzoic acid with analogous fluorinated benzoic acids, focusing on structural differences, physicochemical properties, and applications.
Structural Comparison
Table 1: Substituent Positions and Similarity Scores
| Compound Name | Substituents (Positions) | CAS Number | Similarity Score* |
|---|---|---|---|
| 3-Fluoro-4-hydroxy-5-methylbenzoic acid | F (3), OH (4), CH₃ (5) | 860296-12-4 | 1.00 (Reference) |
| 3-Fluoro-4-hydroxybenzoic acid | F (3), OH (4) | 345-16-4 | 0.92 |
| 5-Fluoro-2-hydroxybenzoic acid | F (5), OH (2) | 205533-31-9 | 0.91 |
| 4,5-Difluoro-2-hydroxybenzoic acid | F (4,5), OH (2) | 345-29-9 | 0.89 |
| 4-Fluoro-2-hydroxybenzoic acid | F (4), OH (2) | 345-29-9 | 0.89 |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | F (3), CF₃ (5) | 161622-05-5 | Not Available |
*Similarity scores are derived from structural alignment algorithms and reflect the degree of overlap with the reference compound .
Key Structural Differences:
- 3-Fluoro-4-hydroxybenzoic acid lacks the methyl group at position 5, reducing steric hindrance and lipophilicity compared to the reference compound.
- 5-Fluoro-2-hydroxybenzoic acid shifts the hydroxyl group to position 2, altering hydrogen-bonding interactions and acidity (pKa ~2.5 vs. ~4.5 for para-substituted hydroxyl groups) .
- 3-Fluoro-5-(trifluoromethyl)benzoic acid replaces the hydroxyl and methyl groups with a trifluoromethyl group, significantly increasing hydrophobicity and resistance to enzymatic degradation .
Physicochemical and Reactivity Profiles
Table 2: Inferred Properties Based on Substituent Effects
| Compound Name | Melting Point (°C) | Solubility | Acidity (pKa) | Reactivity Notes |
|---|---|---|---|---|
| 3-Fluoro-4-hydroxy-5-methylbenzoic acid | Not Reported | Moderate in DMSO* | ~4.3 (COOH) | Steric hindrance at C5 slows electrophilic substitution. |
| 3-Fluoro-4-hydroxybenzoic acid | 215–217 | Soluble in hot water | ~4.5 (COOH) | Higher solubility due to lack of methyl group. |
| 5-Fluoro-2-hydroxybenzoic acid | 185–187 | Soluble in ethanol | ~2.8 (COOH) | Ortho-OH lowers pKa; antimicrobial activity reported. |
| 4,5-Difluoro-2-hydroxybenzoic acid | 192–194 | Low in water | ~2.5 (COOH) | Enhanced acidity due to dual fluorine atoms. |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Not Reported | Low in polar solvents | ~3.9 (COOH) | High lipophilicity favors membrane penetration. |
*DMSO: Dimethyl sulfoxide. Data inferred from substituent effects and analogous compounds .
Critical Observations:
- Acidity Trends : The hydroxyl group’s position significantly impacts acidity. Ortho-substituted hydroxyl groups (e.g., 5-Fluoro-2-hydroxybenzoic acid) exhibit lower pKa values due to intramolecular hydrogen bonding with the carboxylic acid group.
- Lipophilicity: The methyl group in the reference compound increases logP compared to non-methylated analogs, enhancing suitability for lipid-rich environments (e.g., blood-brain barrier penetration).
- Reactivity : Steric bulk at position 5 in the reference compound may reduce susceptibility to nucleophilic attacks or catalytic hydrogenation compared to simpler analogs .
Biological Activity
3-Fluoro-4-hydroxy-5-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
3-Fluoro-4-hydroxy-5-methylbenzoic acid is a fluorinated benzoic acid derivative. Its molecular formula is , and it features a hydroxyl group and a fluorine atom that may influence its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 3-Fluoro-4-hydroxy-5-methylbenzoic acid. It has been shown to exhibit significant antibacterial effects against various strains of bacteria.
Minimum Inhibitory Concentration (MIC) Studies
The effectiveness of 3-Fluoro-4-hydroxy-5-methylbenzoic acid was assessed using the Minimum Inhibitory Concentration (MIC) method against common pathogens. The results are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 95 |
| Escherichia coli | 100 | 85 |
| Pseudomonas aeruginosa | 75 | 90 |
These findings indicate that the compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anticancer Activity
Research has also highlighted the anticancer potential of 3-Fluoro-4-hydroxy-5-methylbenzoic acid. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Study: Effect on Pancreatic Cancer Cells
A study investigated the effects of 3-Fluoro-4-hydroxy-5-methylbenzoic acid on pancreatic cancer cell lines. The results indicated:
- Cell Viability Reduction : Treatment with the compound reduced cell viability by approximately 70% at a concentration of 100 µM.
- Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
The biological activity of 3-Fluoro-4-hydroxy-5-methylbenzoic acid can be attributed to several mechanisms:
- DNA Interaction : The compound has been shown to bind to DNA, potentially disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in bacterial and cancer cells, leading to cell death.
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 3-Fluoro-4-hydroxy-5-methylbenzoic acid, a comparison with structurally similar compounds is useful:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 3-Fluoro-4-hydroxy-5-methylbenzoic acid | 50 | 100 |
| 5-Fluorouracil | 25 | 10 |
| Salicylic Acid | >200 | >200 |
This table illustrates that while 3-Fluoro-4-hydroxy-5-methylbenzoic acid exhibits significant activity, it may not be as potent as other established agents like 5-fluorouracil.
Q & A
Q. What are the optimal synthetic routes for preparing 3-fluoro-4-hydroxy-5-methylbenzoic acid, and what challenges arise in controlling substituent positions?
Methodological Answer: The synthesis typically involves functionalizing a benzoic acid backbone. For example, 4-hydroxybenzoic acid derivatives can undergo fluorination via electrophilic substitution (e.g., using Selectfluor™) and methylation at the 5-position via Friedel-Crafts alkylation. Key challenges include avoiding over-fluorination and ensuring regioselectivity. Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates. Reaction progress should be monitored via TLC and validated by (e.g., distinguishing fluorine-induced splitting patterns) .
Q. How can researchers characterize the purity and structural integrity of 3-fluoro-4-hydroxy-5-methylbenzoic acid?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm), carboxylic acid (C=O, ~1700 cm), and C-F (1090–1020 cm) stretches.
- LC-MS : Verify molecular weight (expected [M-H] peak at m/z 198) and detect impurities.
- NMR : Assign peaks using coupling constants (e.g., ) and compare with DFT-simulated spectra for regiochemical validation .
Advanced Research Questions
Q. How does the fluorine atom influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) versus electrophilic reactions?
Methodological Answer: Fluorine’s strong electron-withdrawing effect activates the ring for NAS at the ortho and para positions relative to the -OH group. However, steric hindrance from the 5-methyl group may limit accessibility. For electrophilic reactions (e.g., nitration), the -OH group directs substitution to the meta position. Kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. THF) can quantify reactivity differences. DFT calculations (e.g., Hirshfeld charge analysis) help predict regioselectivity .
Q. What strategies are effective for studying the biological activity of 3-fluoro-4-hydroxy-5-methylbenzoic acid in enzyme inhibition assays?
Methodological Answer:
- Enzyme Kinetics : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with varying substrate concentrations to determine values.
- Docking Simulations : Model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, focusing on hydrogen bonding with -OH/COOH and hydrophobic contacts with the methyl group .
- Metabolic Stability : Assess phase I/II metabolism in liver microsomes via LC-MS/MS to identify degradation pathways .
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated benzoic acid derivatives?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. For example, -OH proton shifts in DMSO- vs. CDCl can vary by 1–2 ppm. Standardize experimental conditions and cross-validate with solid-state NMR or X-ray crystallography. For ambiguous signals, use ^{19}\text{F \{}^1\text{H\} decoupling experiments .
Q. What role do substituent effects (e.g., -F, -CH3_33, -OH) play in modulating the compound’s acidity and solubility?
Methodological Answer:
- Acidity : Measure p via potentiometric titration (e.g., in 0.1 M KCl). The -OH and -COOH groups dominate acidity, but -F increases electrophilicity, stabilizing the deprotonated form.
- Solubility : Use shake-flask methods (water/octanol) to determine log. Polar substituents (-OH, -COOH) enhance aqueous solubility, while -CH and aromatic fluorine reduce it. Computational tools like COSMO-RS predict solubility profiles .
Q. What advanced techniques are recommended for studying degradation pathways under oxidative or photolytic conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or HO/Fe (Fenton reaction). Monitor degradation via UPLC-PDA-ELS (evaporative light scattering) to detect non-UV active byproducts.
- Reactive Oxygen Species (ROS) Detection : Use ESR spin trapping (e.g., DMPO) to identify radical intermediates .
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Models : Train models using descriptors like molar refractivity, H-bond donors, and dipole moments. Validate with in vitro IC data for lead optimization.
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetic profiles. Focus on reducing hERG inhibition risks predicted by Molsoft .
Methodological Challenges & Validation
Q. What protocols ensure reproducibility in synthesizing and characterizing fluorinated benzoic acid analogs?
Methodological Answer:
- Standardized Reaction Conditions : Pre-dry solvents (molecular sieves) and reagents (PO).
- Interlaboratory Validation : Share samples with independent labs for cross-testing via round-robin studies.
- Crystallography : Resolve ambiguous structures (e.g., tautomerism) via single-crystal X-ray diffraction .
Q. How should researchers approach conflicting data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?
Methodological Answer:
- Dose-Response Refinement : Test concentrations across 6–8 orders of magnitude to distinguish specific activity from nonspecific toxicity.
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended targets.
- Pathway Analysis : Integrate RNA-seq data (e.g., KEGG pathway enrichment) to contextualize biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
